

# 6-Methyl-5-nitroisoquinoline CAS number and molecular formula

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## Compound of Interest

Compound Name: 6-Methyl-5-nitroisoquinoline

Cat. No.: B1326507

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## In-depth Technical Guide: 6-Methyl-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methyl-5-nitroisoquinoline**, including its chemical identity, and available data. Due to the limited specific research on this compound, this guide also incorporates information on closely related analogs to provide context for its potential properties and reactivity.

## Core Chemical Data

**6-Methyl-5-nitroisoquinoline** is a heterocyclic aromatic compound. Its core structure is an isoquinoline ring system substituted with a methyl group at the 6th position and a nitro group at the 5th position.

Property	Value	Reference
CAS Number	188121-31-5	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	188.18 g/mol	<a href="#">[1]</a>
Canonical SMILES	Cc1cc2c(cncc2cc1--INVALID-LINK--[O-])C	

It is crucial to distinguish **6-Methyl-5-nitroisoquinoline** from its isomer, 6-Methyl-5-nitroquinoline, which has a different CAS number (23141-61-9) and a quinoline core.[\[2\]](#) While they share the same molecular formula and weight, the different placement of the nitrogen atom in the bicyclic ring system results in distinct chemical and physical properties.

## Physicochemical Properties

Detailed experimental data for **6-Methyl-5-nitroisoquinoline** is not readily available in published literature. However, based on its structure and data from its isomer, 6-Methyl-5-nitroquinoline, the following properties can be anticipated.

Property	6-Methyl-5-nitroquinoline (Isomer) Data	Reference
Physical State	Solid	<a href="#">[2]</a>
Melting Point	116-120 °C	<a href="#">[2]</a>

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-Methyl-5-nitroisoquinoline** is not available in the cited literature, a general approach can be inferred from established methods for the synthesis of nitroisoquinolines. A plausible synthetic route would involve the nitration of 6-methylisoquinoline.

## Representative Experimental Protocol: Nitration of a Methylisoquinoline Derivative

This protocol is a generalized representation and would require optimization for the specific synthesis of **6-Methyl-5-nitroisoquinoline**.

- Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-methylisoquinoline portion-wise while maintaining the temperature.
- Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto crushed ice.
- Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

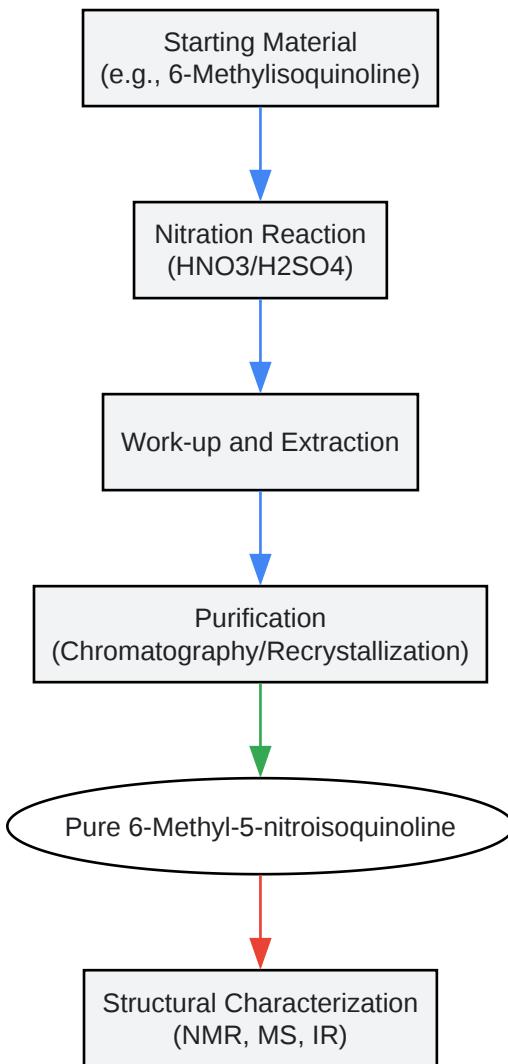
## Potential Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of **6-Methyl-5-nitroisoquinoline**. However, the isoquinoline scaffold is a common motif in many biologically active natural products and synthetic compounds.<sup>[3]</sup> The presence of a nitro group, a known pharmacophore, suggests that the compound could be explored for various therapeutic applications. For instance, other nitro-substituted heterocyclic compounds have been investigated for their anticancer and antimicrobial activities.

## Workflow and Visualization

The following diagrams illustrate a generalized workflow for the synthesis and characterization of a nitroaromatic compound like **6-Methyl-5-nitroisoquinoline**, and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.

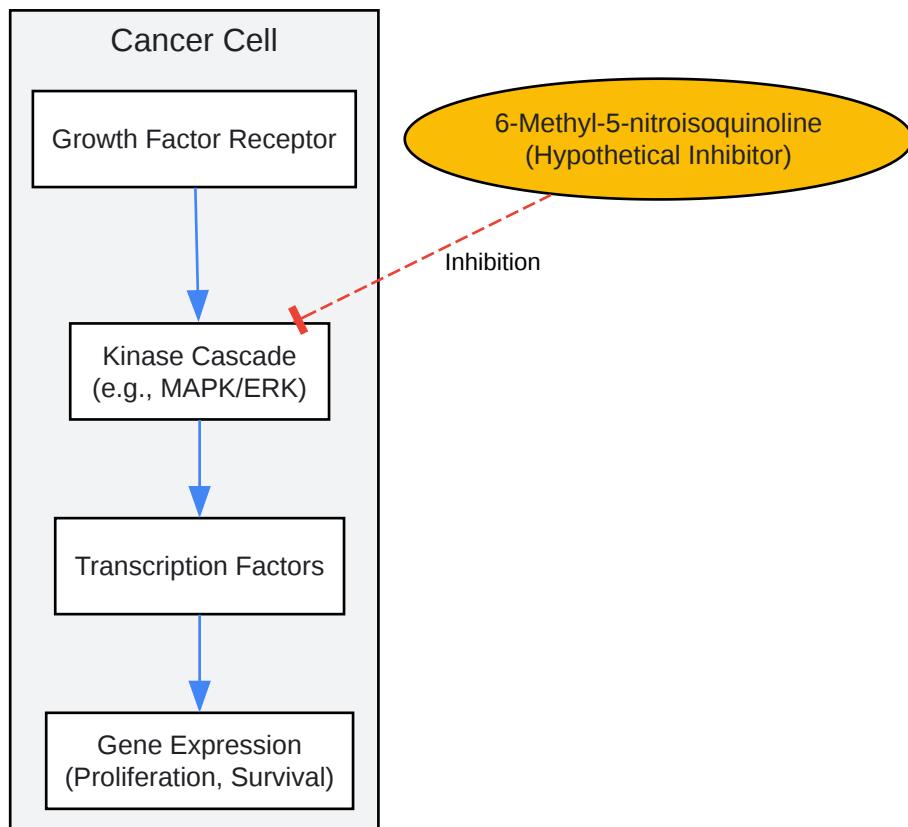
#### General Synthesis and Characterization Workflow



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A generalized workflow for the synthesis and characterization.

## Hypothetical Signaling Pathway Inhibition

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A hypothetical mechanism of action for a nitroisoquinoline derivative.

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## References

- 1. 6-Methyl-5-nitroquinoline | C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-メチル-5-ニトロキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [6-Methyl-5-nitroisoquinoline CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1326507#6-methyl-5-nitroisoquinoline-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1326507#6-methyl-5-nitroisoquinoline-cas-number-and-molecular-formula)

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